3-Pyridinemethanol and salicylic acid

Description

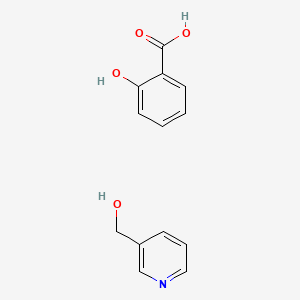

Salicylic Acid: Salicylic acid (2-hydroxybenzoic acid) is a phenolic acid with a benzene ring substituted by hydroxyl (-OH) and carboxylic acid (-COOH) groups at the ortho position. It exhibits analgesic, antipyretic, and keratolytic properties . Naturally occurring in plants like willow bark, it is a precursor to acetylsalicylic acid (aspirin), which retains anti-inflammatory and antipyretic effects but lacks antiseptic activity . Salicylic acid’s pKa is ~3.0, enabling pH-dependent solubility and reactivity . It also forms iron complexes, influencing metabolic pathways and drug interactions .

3-Pyridinemethanol: Note: No data on 3-pyridinemethanol (a pyridine derivative with a hydroxymethyl group) is present in the provided evidence. Thus, a detailed introduction or comparison involving this compound cannot be provided.

Properties

CAS No. |

53988-72-0 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;pyridin-3-ylmethanol |

InChI |

InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2 |

InChI Key |

LRCLOZQKAWWNJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Photoelectrocatalytic Oxidation: This method involves the partial oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 using nanotube structured TiO₂ on a Ti plate as a photoanode.

Reduction of Methyl Isonicotinate: Sodium borohydride and lithium chloride form a reductive mixture in tetrahydrofuran, followed by the addition of methyl isonicotinate, heating, and quenching with an acid solution.

Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.

Synthetic Routes and Reaction Conditions:

From Phenol: Phenol reacts with sodium hydroxide to form sodium phenoxide, which undergoes carboxylation with carbon dioxide to form sodium salicylate.

From Methyl Salicylate: Methyl salicylate reacts with sodium hydroxide to form disodium salicylate, which is then treated with sulfuric acid to yield salicylic acid.

Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Catalytic amounts of hydrobromic acid, TiO₂ nanotubes.

Reduction: Sodium borohydride, lithium chloride.

Major Products:

Oxidation: Nicotinic acid.

Reduction: 3-Pyridinemethanal.

Types of Reactions:

Esterification: Reacts with methanol in the presence of an acid catalyst to form methyl salicylate.

Neutralization: Reacts with bases to form salts called salicylates.

Common Reagents and Conditions:

Esterification: Methanol, sulfuric acid.

Neutralization: Various bases.

Major Products:

Esterification: Methyl salicylate.

Neutralization: Salicylates.

Scientific Research Applications

3-Pyridinemethanol

Chemistry: Used as a synthetic intermediate in the preparation of histone deacetylase inhibitors . Biology: Functions as a vasodilator agent and antilipemic drug . Medicine: Investigated for its potential use in antineoplastic treatments . Industry: Key moiety in bio-active compounds .

Salicylic Acid

Chemistry: Widely used in organic synthesis . Biology: Functions as a plant hormone involved in plant immunity . Medicine: Used in the preparation of aspirin and other pharmaceutical products . Industry: Used in the manufacture of dyes and as a preservative .

Mechanism of Action

3-Pyridinemethanol

The mechanism of action involves its conversion to active metabolites such as nicotinic acid, which exerts various biological effects .

Salicylic Acid

Salicylic acid functions by inhibiting the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory prostaglandins . It also acts as a signaling molecule in plants, regulating various stress responses .

Comparison with Similar Compounds

Comparison of Salicylic Acid with Structurally or Functionally Similar Compounds

Salicylic Acid vs. Benzoic Acid

Salicylic Acid vs. Acetylsalicylic Acid (Aspirin)

Salicylic Acid vs. Methylsalicylic Acid Derivatives

- 4-Methylsalicylic Acid : Similar reactivity but lower antioxidant capacity due to steric hindrance .

Salicylic Acid vs. 2,5-Dihydroxybenzoic Acid

- Structural Differences : 2,5-dihydroxybenzoic acid has an additional -OH group at the para position.

- Spectroscopic Properties : FT-IR and NMR spectra of 2,4-dihydroxybenzoic acid derivatives more closely resemble salicylic acid than 2,5-dihydroxy derivatives .

Key Research Findings on Salicylic Acid’s Unique Properties

Thermodynamic Behavior: Maximum solubility in ethanol-water mixtures occurs at δ (Hildebrand parameter) ~26.5 MPa¹/², but salicylic acid’s higher δ (31.3 MPa¹/²) indicates non-polar interactions dominate solubility . Entropy of transfer to octanol is lower than 2,6-dihydroxybenzoic acid, suggesting stronger H-bonding with solvents .

Biological Activity :

- Synergizes with corticosteroids (e.g., mometasone furoate) in psoriasis treatment by enhancing skin penetration .

- Copper-salicylate complexes exhibit SOD-like antioxidant and anti-tumor activity, inhibiting triple-negative breast cancer cells .

Photoprotection :

- Inhibits UVB-induced DNA damage (e.g., thymine dimer formation) and upregulates HSP70 in skin models .

Data Tables

Table 1. Solubility of Salicylic Acid in Ethanol-Water Mixtures at 298.15 K

| Ethanol (%) | Solubility (mg/mL) |

|---|---|

| 30 | 12.5 |

| 50 | 18.2 |

| 70 | 22.1 |

| 90 | 15.3 |

Data adapted from solubility studies .

Table 2. Antioxidant Parameters of Phenolic Acids

| Compound | BDE (kJ/mol) | IP (eV) |

|---|---|---|

| Salicylic acid | 345.7 | 8.92 |

| 3-Methylsalicylic acid | 352.1 | 9.15 |

| Phenol (reference) | 338.2 | 8.50 |

Notes on Limitations

- 3-Pyridinemethanol: No comparative data exists in the provided evidence, precluding a direct comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.